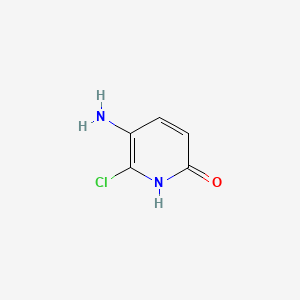

5-Amino-6-chloropyridin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c6-5-3(7)1-2-4(9)8-5/h1-2H,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSZBXLJPSKYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Reaction Pathways for 5 Amino 6 Chloropyridin 2 Ol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. amazonaws.com For 5-Amino-6-chloropyridin-2-ol, the key functional groups—amino, chloro, and hydroxyl—provide several disconnection points.

A primary disconnection strategy involves the carbon-nitrogen (C-N) bond of the amino group. This suggests an amination reaction on a suitably substituted pyridin-2-ol precursor. Another key disconnection is at the carbon-chlorine (C-Cl) bond, pointing towards a chlorination step. The hydroxyl group itself can be a point of disconnection, or it can be introduced early in the synthesis and used to direct subsequent functionalization.

Considering the electronic properties of the pyridine (B92270) ring, the hydroxyl group at the 2-position and the amino group at the 5-position are ortho, para-directing, while the chlorine at the 6-position is deactivating but also ortho, para-directing. These directing effects are crucial when planning the sequence of functional group introduction. A plausible retrosynthetic approach might start from a simpler pyridin-2-ol derivative, followed by sequential introduction of the chloro and amino groups.

Synthesis of Precursor Molecules and Functional Group Interconversions

The synthesis of 5-Amino-6-chloropyridin-2-ol often relies on the preparation and modification of precursor molecules. This involves the synthesis of essential building blocks and the optimization of reactions to form key intermediates.

Preparation of Essential Building Blocks

A common starting material for the synthesis of substituted pyridines is a pre-functionalized pyridine ring. For instance, 2,6-dichloropyridine (B45657) is an inexpensive and readily available starting material. sioc-journal.cn From this, one chlorine can be selectively substituted or modified to introduce other functional groups.

Another important building block could be a nitropyridine derivative, as the nitro group can be readily reduced to an amino group. For example, the synthesis could proceed through an intermediate like 2-methoxy-5-nitropyridine, where the methoxy (B1213986) group can later be converted to a hydroxyl group and the nitro group to an amino group. ambeed.com

The following table summarizes some potential precursor molecules and their roles in the synthesis:

| Precursor Molecule | Role in Synthesis |

| 2,6-Dichloropyridine | Starting material for introducing chloro and other functional groups. sioc-journal.cn |

| 6-Chloropyridin-2-ol (B99635) | Intermediate for subsequent amination or nitration. |

| 2-Amino-6-chloropyridine (B103851) | Precursor for hydroxylation or other modifications. |

| 2-Methoxy-5-nitropyridine | Intermediate where the nitro group can be reduced and the methoxy group hydrolyzed. ambeed.com |

Optimization of Intermediate Synthesis

The optimization of intermediate synthesis is critical for achieving high yields and purity. This often involves adjusting reaction conditions such as temperature, solvent, and catalyst. For example, in the synthesis of 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from 3,4,5,6-tetrachloropyridine-2-carbonitrile, the ammonolysis reaction conditions, including the molar ratio of reactants and the choice of catalyst, are optimized to maximize the yield of the aminated intermediate.

Similarly, when introducing a halogen, such as in the bromination of 6-chloropyridin-2-ol, parameters like the solvent (e.g., dichloromethane (B109758) or chloroform) and the use of a catalyst (e.g., FeBr₃) are controlled to enhance regioselectivity and yield.

Direct Synthetic Routes to 5-Amino-6-chloropyridin-2-ol

Direct synthetic routes aim to construct the target molecule in a few efficient steps. These can include ring-closing reactions or substitutions on a pre-formed pyridine ring.

Ring-Closing and Cyclization Approaches

The construction of the pyridine ring itself can be a key step in the synthesis. Cyclization reactions, where an open-chain precursor is treated with a nitrogen-containing compound, can form the pyridine ring with the desired substituents already in place or in a form that can be easily converted. google.com For example, a dicarbonyl compound or its equivalent can react with an amine to form a dihydropyridine (B1217469), which can then be oxidized to the pyridine. The Hantzsch dihydropyridine synthesis is a classic example of this type of reaction. organic-chemistry.org

While specific examples for the direct cyclization to 5-Amino-6-chloropyridin-2-ol are not prevalent in the reviewed literature, the general principle of constructing substituted pyridines through cyclization remains a viable strategy. google.comrsc.org

Nucleophilic Aromatic Substitution Tactics

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pyridine rings, especially those activated by electron-withdrawing groups. dur.ac.uk In the context of synthesizing 5-Amino-6-chloropyridin-2-ol, a precursor with a good leaving group (like another halogen) at the 5- or 6-position could undergo substitution.

For instance, starting with a di- or tri-chlorinated pyridine, sequential nucleophilic substitution reactions can be employed. The reaction of 4-acyl-2-amino-6-chloropyridine-3,5-dicarbonitriles with thiols to form 6-(arylsulfanyl)pyridines demonstrates the utility of SNAr in modifying chloropyridines. researchgate.net Similarly, a precursor like 2,6-dichloropyridine can undergo nitration followed by selective amination to introduce the required functional groups. sioc-journal.cn The reaction conditions, such as the choice of nucleophile and solvent, are critical in determining the outcome and avoiding side reactions like tele-substitution, where the nucleophile attacks a position other than the one bearing the leaving group. acs.org

The following table summarizes a potential direct synthetic approach:

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Nitration | 2,6-Dichloropyridine | Fuming nitric acid, sulfuric acid | 2,6-Dichloro-3-nitropyridine |

| Amination | 2,6-Dichloro-3-nitropyridine | Ammonia | 2-Amino-6-chloro-3-nitropyridine |

| Reduction | 2-Amino-6-chloro-3-nitropyridine | Reducing agent (e.g., Fe/HCl) | 2,3-Diamino-6-chloropyridine |

| Diazotization & Hydrolysis | 2,3-Diamino-6-chloropyridine | NaNO₂, H₂SO₄, then H₂O, heat | 5-Amino-6-chloropyridin-2-ol |

This table represents a hypothetical route based on common organic transformations.

Halogenation and Subsequent Dehydrohalogenation Pathways

The synthesis of chloro-substituted pyridines often involves direct chlorination. For instance, the chlorination of 2-aminopyridine (B139424) in a strongly acidic medium is a known method to produce 2-amino-5-chloropyridine (B124133). google.com This process aims to achieve selective monochlorination while minimizing the formation of dichlorinated byproducts. google.com A common challenge in such reactions is the potential for over-chlorination, which necessitates careful control of reaction conditions to ensure the desired product is obtained in high yield and purity. google.com

One approach to introduce a chlorine atom at a specific position is through the use of N-chlorosuccinimide (NCS). The reaction of 2-amino-5-chloropyridine with NCS provides a method for the synthesis of 2-amino-3,5-dichloropyridine. google.com This reaction is typically carried out in a suitable solvent at temperatures ranging from 0 to 100°C. google.com

Reductive Chemical Transformations

Reductive methods are also employed in the synthesis of aminopyridines. One notable example is the reduction of a nitro group. The hydrogenation of 2-chloro-5-methyl-4-nitropyridine-1-oxide over a platinum catalyst is a key step in producing 2-chloro-5-methyl-4-pyridinamine. google.com Another strategy involves the reduction of a hydrazino group. The reduction of 2-hydrazino-6-chloropyridine has been investigated as a potential route to 2-amino-6-chloropyridine. psu.edu This method can be sensitive to the choice of reducing agent and conditions, as the use of hydrogen with certain catalysts can lead to dehalogenation as a side reaction. psu.edu

An alternative to direct reduction involves converting the hydrazino derivative to an azide, followed by reduction. For example, 2-hydrazino-6-chloropyridine can be transformed into 2-azido-6-chloropyridine, which is then reduced to 2-amino-6-chloropyridine using sodium borohydride. psu.edu While this two-step process can yield a very pure product, it is considered more laborious for industrial-scale production. psu.edu

Catalysis in the Synthesis of 5-Amino-6-chloropyridin-2-ol

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules.

Application of Transition Metal Catalysts

Transition metals are widely used to catalyze cross-coupling reactions and other transformations in the synthesis of pyridine derivatives. Palladium-based catalysts, for example, are effective in Suzuki-Miyaura coupling reactions. sigmaaldrich.com These catalysts facilitate the formation of carbon-carbon bonds, such as in the reaction of 5-amino-2-chloropyridine (B41692) with sterically hindered arylboronic acids. sigmaaldrich.com Copper catalysts are also employed in various organic reactions, including C-N, C-S, and C-O cross-coupling reactions. beilstein-journals.org The variable oxidation states of metals like iron and rhodium allow them to catalyze a broad range of transformations, including hydrogenations, cycloisomerizations, and C-H bond activations. beilstein-journals.orgbeilstein-journals.org

| Catalyst Type | Application Example | Reference |

| Palladium | Suzuki-Miyaura coupling of 5-amino-2-chloropyridine | sigmaaldrich.com |

| Copper | Cross-coupling reactions (e.g., C-N, C-O, C-S) | beilstein-journals.org |

| Iron | C-H functionalization, hydrogenations | beilstein-journals.org |

| Rhodium | Heterocyclic alkylation and arylation | beilstein-journals.org |

Organocatalytic Systems

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. rsc.org Chiral organocatalysts, such as those derived from cinchona alkaloids, can be used to produce enantiomerically enriched products. nih.gov These catalysts are often employed in tandem reactions, where multiple transformations occur in a single pot. nih.gov For example, the synthesis of dihydropyrano[2,3-c]pyrazoles can be achieved through a cinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler type reaction. nih.gov

Biocatalytic Transformations utilizing Enzymes or Whole Cells

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. uni-greifswald.de Enzymes and whole-cell systems can perform complex chemical transformations under mild conditions. uni-greifswald.demdpi.com For instance, whole cells of Burkholderia sp. MAK1 have been shown to be effective biocatalysts for the hydroxylation of various pyridine derivatives. nih.govresearchgate.net This biocatalyst can regioselectively hydroxylate pyridin-2-amines and pyridin-2-ols at the 5-position. nih.govresearchgate.net The use of whole cells can be advantageous as it provides a protective environment for the enzymes, enhancing their stability. mdpi.com

| Biocatalyst | Transformation | Substrate Example | Product Example | Reference |

| Burkholderia sp. MAK1 (whole cells) | Hydroxylation | 3-chloropyridin-2-amine | 6-amino-5-chloro-pyridin-3-ol | nih.gov |

| Burkholderia sp. MAK1 (whole cells) | Hydroxylation | Pyridin-2-amines, Pyridin-2-ols | 5-hydroxy derivatives | researchgate.net |

Process Optimization for Enhanced Yields and Scalability

Optimizing reaction conditions is crucial for maximizing product yield and ensuring the scalability of a synthetic process. acs.org Continuous flow chemistry is one approach that can enhance yield and purity by minimizing side reactions and allowing for precise control over parameters like temperature and residence time. acs.orgvulcanchem.com For palladium-catalyzed cross-coupling reactions, flow systems can overcome issues of catalyst incompatibility in sequential reactions. acs.org

In the synthesis of 4-amino-5-methyl-2(1H)-pyridone, an intermediate for certain pharmaceuticals, the choice of base was found to be critical. google.com Using potassium hydroxide (B78521) instead of sodium hydroxide in methanol (B129727) prevented the formation of a methyl ether byproduct. google.com The reaction was optimized to be carried out in an autoclave at elevated temperatures (160-200°C) to achieve a high yield of the desired product. google.com Such optimization efforts, including the selection of appropriate catalysts, solvents, and reaction conditions, are essential for developing efficient and scalable syntheses. google.com

Chemical Reactivity and Derivatization Studies of 5 Amino 6 Chloropyridin 2 Ol

Electrophilic Aromatic Substitution Reaction Mechanisms

The pyridine (B92270) ring of 5-amino-6-chloropyridin-2-ol is substituted with both activating and deactivating groups. The amino (-NH2) and hydroxyl (-OH) groups are strongly activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. Conversely, the chloro (-Cl) group and the ring nitrogen are electron-withdrawing and deactivating.

The combined effect of these substituents makes the C3 position the most electron-rich and sterically accessible site for electrophilic attack. The strong activating effect of the C2-hydroxyl (as the pyridinone) and the C5-amino group synergistically direct substitution to this position.

Table 1: Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Product | Position of Substitution |

| Bromination | N-Bromosuccinimide (NBS) | 5-Amino-3-bromo-6-chloropyridin-2-ol | C3 |

| Nitration | Nitric acid/Sulfuric acid | 5-Amino-6-chloro-3-nitropyridin-2-ol | C3 |

Nucleophilic Substitution Reactions at the Chloro and Hydroxyl Positions

The C6-chloro atom is activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen and the carbonyl group of the predominant pyridin-2(1H)-one tautomer, which stabilize the intermediate Meisenheimer complex. This allows the chlorine to be displaced by a variety of nucleophiles.

Concurrently, the hydroxyl group can undergo O-alkylation to form ethers, a reaction that competes with N-alkylation of the amino group. The choice of base and reaction conditions can often selectively favor one over the other.

Table 2: Nucleophilic Substitution Reactions

| Nucleophile | Reagent/Conditions | Site of Reaction | Product Type |

| Amines (e.g., R-NH2) | Heat, optional base | C6-Chloro | 5-Amino-6-(substituted-amino)pyridin-2-ol |

| Alkoxides (e.g., NaOR) | Anhydrous solvent | C6-Chloro | 5-Amino-6-alkoxypyridin-2-ol |

| Alkyl Halides (e.g., R-X) | Base (e.g., K2CO3), solvent (e.g., DMF) | O-Hydroxyl | 5-Amino-6-chloro-2-(alkoxy)pyridine |

Reactions Involving the Amino Functionality

The C5-amino group behaves as a typical aromatic amine, readily participating in a range of derivatization reactions.

Acylation and Alkylation Strategies

The amino group can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used as a protecting strategy or to introduce new functional moieties. N-alkylation can also be achieved, though it may compete with O-alkylation of the pyridinone oxygen.

Table 3: Acylation and Alkylation of the Amino Group

| Reaction Type | Reagent(s) | Product |

| Acylation | Acetyl chloride, pyridine | N-(6-Chloro-2-hydroxy-pyridin-5-yl)acetamide |

| Alkylation | Benzyl bromide, base | 5-(Benzylamino)-6-chloropyridin-2-ol |

Diazotization and Subsequent Coupling Reactions

Treatment of the C5-amino group with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures yields a reactive diazonium salt. This intermediate is generally not isolated and is used directly in subsequent reactions. For example, in Sandmeyer-type reactions, the diazonium group can be replaced by various substituents, providing a powerful tool for further functionalization of the pyridine ring.

Table 4: Diazotization and Subsequent Reactions

| Reaction Type | Reagent(s) | Intermediate | Final Product Example |

| Sandmeyer | 1. NaNO2, HCl (0-5 °C) 2. CuCl | 6-Chloro-2-hydroxypyridine-5-diazonium chloride | 5,6-Dichloropyridin-2-ol |

| Schiemann | 1. NaNO2, HBF4 2. Heat | 6-Chloro-2-hydroxypyridine-5-diazonium tetrafluoroborate | 6-Chloro-5-fluoropyridin-2-ol |

Oxidation Pathways and Products

The electron-rich nature of 5-amino-6-chloropyridin-2-ol, due to its amino and hydroxyl substituents, makes it susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, oxidation can lead to the formation of quinone-imine type structures or result in polymerization, yielding complex, often colored, materials. Mild oxidizing agents are required to achieve selective transformations without degrading the pyridine core.

Reduction Pathways and Products

The primary reduction pathway for 5-amino-6-chloropyridin-2-ol involves the hydrogenolysis of the carbon-chlorine bond. This hydrodehalogenation is typically accomplished via catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere effectively removes the chloro group at the C6 position. This reaction is a clean and efficient method for synthesizing 5-aminopyridin-2-ol.

Table 5: Reduction Reaction

| Reaction Type | Reagent(s)/Catalyst | Product |

| Hydrodehalogenation | H2, Pd/C, solvent (e.g., Ethanol) | 5-Aminopyridin-2-ol |

Tautomerism and Its Influence on Compound Reactivity

The chemical behavior of 5-Amino-6-chloropyridin-2-ol is significantly influenced by the phenomenon of prototropic tautomerism. This compound can exist in two primary tautomeric forms: the pyridin-2-ol (lactim) form and the pyridin-2(1H)-one (lactam) form. The equilibrium between these two forms is a critical factor in determining the compound's reactivity in various chemical transformations.

The position of this equilibrium is sensitive to several factors, including the physical state (gas, solution, or solid), the polarity of the solvent, and the electronic nature of the substituents on the pyridine ring. semanticscholar.orgrsc.orgacs.org In the gas phase, the 2-hydroxypyridine (B17775) (lactim) form is generally favored for the parent compound and its substituted derivatives. rsc.orgacs.org A computational and spectroscopic study on chlorinated 2-hydroxypyridines revealed that for 6-chloro-substituted isomers, the lactim form is the dominant species in the gas phase. rsc.org This preference is attributed to the electronic effects of the substituents.

The existence of these two tautomers provides dual reactivity. The hydroxypyridine form can undergo reactions typical of phenols, such as O-alkylation and O-acylation at the hydroxyl group. Conversely, the pyridone form presents a nucleophilic nitrogen, which can participate in N-alkylation or N-acylation reactions. The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution, and the reactivity of this position can also be modulated by the dominant tautomeric form and its associated electronic distribution in the ring.

| Compound | Condition | Dominant Tautomer | Approximate Energy Difference (kcal/mol) |

|---|---|---|---|

| 2-Hydroxypyridine | Gas Phase | Hydroxypyridine (Lactim) | ~0.3 - 2.0 |

| 2-Hydroxypyridine | Polar Solvent (Water) | Pyridone (Lactam) | ~-0.8 |

| 6-Chloro-2-hydroxypyridine | Gas Phase | Hydroxypyridine (Lactim) | - |

Detailed Mechanistic Investigations of Key Reactions

Due to the limited specific research on 5-Amino-6-chloropyridin-2-ol, this section will draw upon detailed mechanistic investigations of closely related pyridine derivatives to infer the likely reaction pathways, kinetics, and energetics. The key reactive sites of the molecule are the chlorine atom at C6 (susceptible to nucleophilic substitution), the amino group at C5, and the tautomeric hydroxyl/amide system at C2.

Kinetic studies of nucleophilic substitution reactions on chloropyridines provide a framework for understanding the reactivity of the chloro-substituent in 5-Amino-6-chloropyridin-2-ol. The rate of bimolecular nucleophilic substitution (SN2) reactions is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.org

For metal-catalyzed cross-coupling reactions, such as the amination of chloropyridines, kinetic studies have shown that the reactions are typically first-order in both the catalyst and the aryl halide, and zero-order in the base and the amine nucleophile. acs.org The rate of these reactions is influenced by the electronic properties of the pyridine ring. The position of the chlorine atom is crucial; oxidative addition to a metal catalyst is generally faster for 2-chloropyridines compared to 3- or 4-chloropyridines. rsc.orgresearchgate.net

| Reactant | Reaction | Kinetic Order (in Aryl Halide) | Kinetic Order (in Catalyst) | Kinetic Order (in Amine) |

|---|---|---|---|---|

| Chloropyridine | Nickel-catalyzed Amination | First | First | Zero |

Computational chemistry provides powerful tools to elucidate the energy profiles and structures of transition states for reactions involving pyridine derivatives.

Tautomerization: The tautomerization between the 2-hydroxypyridine and 2-pyridone forms is a key process. For the uncatalyzed reaction, the energy barrier is quite high, calculated to be around 35-38 kcal/mol, making the uncatalyzed interconversion slow at room temperature. wuxibiology.comacs.org However, the presence of protic solvents like water can dramatically lower this barrier. Water molecules can act as a bridge, facilitating a concerted double proton transfer. With one water molecule, the activation energy is reduced to approximately 12-17 kcal/mol, and with two water molecules, it can be even lower. wuxibiology.comacs.org The transition state for this water-assisted tautomerization involves a cyclic arrangement of the pyridine tautomer and the water molecule(s).

Nucleophilic Aromatic Substitution: For reactions such as nucleophilic substitution at the C6 position, the reaction proceeds through a high-energy intermediate known as a Meisenheimer complex, or via a concerted transition state in the case of metal-catalyzed reactions. For a Suzuki-Miyaura cross-coupling reaction involving a 2-chloropyridine (B119429), density functional theory (DFT) calculations have elucidated the free energy profile for the initial oxidative addition step. rsc.orgresearchgate.net This step is typically rate-determining. The calculations show that the reaction proceeds from the reactants (e.g., Ni(0) complex and 2-chloropyridine) through a transition state to form the oxidative addition product. rsc.org The transition state for the oxidative addition of 2-chloropyridine to a nickel(0) center involves the coordination of the pyridine nitrogen to the metal, which lowers the activation barrier compared to its 3- and 4-chloro isomers. rsc.org This suggests that reactions at the 6-position of 5-Amino-6-chloropyridin-2-ol would be facilitated by the neighboring ring nitrogen.

| Process | System | Computational Method | Calculated Ea (kcal/mol) | Transition State Description |

|---|---|---|---|---|

| Tautomerization | 2-Hydroxypyridine (uncatalyzed) | MP2/6-31G** | ~35 | Four-membered ring with H transfer |

| Tautomerization | 2-Hydroxypyridine + 1 H₂O | DFT (wB97X-V) | 12.1 - 16.7 | Cyclic, involving concerted proton transfer via water bridge wuxibiology.com |

| Oxidative Addition | 2-Chloropyridine + Ni(dppf) | DFT | ~15-20 | Ni coordinated to pyridine N and C-Cl bond rsc.org |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 5-Amino-6-chloropyridin-2-ol by mapping the chemical environments of its proton and carbon atoms.

Application of Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of protons within the molecule. In a typical ¹H NMR spectrum of a related compound, 5-amino-2-chloropyridine (B41692), run in a solvent like deuterochloroform (CDCl₃), distinct signals corresponding to the different proton environments are observed. rsc.orgchemicalbook.com The amino group (NH₂) protons usually appear as a broad singlet due to quadrupole broadening and chemical exchange. The aromatic protons on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the amino, chloro, and hydroxyl substituents. The precise chemical shifts (δ) are measured in parts per million (ppm) relative to an internal standard like tetramethylsilane (B1202638) (TMS). rjpbcs.com For instance, in a similar compound, the amino protons can cause deshielding of adjacent protons, leading to resonances in the aromatic region.

Table 1: Illustrative ¹H NMR Data for a Substituted Pyridine

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| NH₂ | Broad singlet | s |

| Pyridine-H | Varies | d, dd |

| Pyridine-H | Varies | d, dd |

Note: Actual chemical shifts for 5-Amino-6-chloropyridin-2-ol would require experimental determination.

Application of Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. rsc.org Each unique carbon atom in 5-Amino-6-chloropyridin-2-ol gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. For example, carbons bonded to electronegative atoms like chlorine, oxygen, and nitrogen will be deshielded and appear at a higher chemical shift (downfield). The carbon atoms of the pyridine ring will have characteristic shifts within the aromatic region. researchgate.net Data from related structures, such as 5-amino-2-chloropyridine, can provide expected ranges for these shifts. chemicalbook.com

Table 2: Representative ¹³C NMR Chemical Shift Ranges for Substituted Pyridines

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | 145-155 |

| C-OH | 155-165 |

| C-NH₂ | 135-145 |

| Pyridine Ring Carbons | 100-150 |

Note: These are estimated ranges; precise values for 5-Amino-6-chloropyridin-2-ol require experimental measurement.

Utilization of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in a COSY spectrum of 5-Amino-6-chloropyridin-2-ol would confirm the connectivity of the protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates directly bonded proton and carbon atoms. sdsu.eduresearchgate.net It is invaluable for assigning the carbon signals based on the previously identified proton signals.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, IR and Raman, are powerful for identifying functional groups and probing the structural details of 5-Amino-6-chloropyridin-2-ol.

Vibrational Mode Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of the bonds within a molecule. researchgate.net Each functional group has characteristic vibrational modes that appear at specific wavenumbers (cm⁻¹) in the spectrum.

N-H vibrations : The amino group (NH₂) will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. N-H bending vibrations are also expected at lower frequencies.

O-H vibrations : The hydroxyl group (O-H) will show a characteristic broad stretching band, often in the region of 3200-3600 cm⁻¹, the position and shape of which can be indicative of hydrogen bonding.

C=C and C=N vibrations : The aromatic pyridine ring will have several characteristic stretching vibrations in the 1400-1600 cm⁻¹ region. rjpbcs.com

C-Cl vibration : The carbon-chlorine bond will have a stretching vibration at a lower frequency, typically in the range of 600-800 cm⁻¹.

Raman spectroscopy provides complementary information, particularly for symmetric vibrations and bonds that are less polar, which may be weak or absent in the IR spectrum. researchgate.net

Table 3: Characteristic Vibrational Frequencies for Functional Groups in 5-Amino-6-chloropyridin-2-ol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (NH₂) | N-H Stretch | 3300-3500 |

| Hydroxyl (OH) | O-H Stretch | 3200-3600 (broad) |

| Pyridine Ring | C=C, C=N Stretch | 1400-1600 |

| Chloro (C-Cl) | C-Cl Stretch | 600-800 |

Source: General IR spectroscopy correlation tables and data from similar compounds. rjpbcs.com

Probing Intermolecular Interactions and Hydrogen Bonding

In the solid state, molecules of 5-Amino-6-chloropyridin-2-ol can interact with each other through hydrogen bonding. The amino (NH₂) and hydroxyl (OH) groups can act as hydrogen bond donors, while the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as acceptors. These intermolecular hydrogen bonds significantly influence the crystal packing and physical properties of the compound. mdpi.comresearchgate.net

The presence and strength of hydrogen bonding can be inferred from the IR spectrum. For example, a strong hydrogen bond will cause the O-H stretching band to become broader and shift to a lower frequency (red-shift). rjpbcs.com Similarly, the N-H stretching frequencies can also be affected. Detailed analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the hydrogen bonding network within the crystalline structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within a molecule. For 5-Amino-6-chloropyridin-2-ol, this analysis reveals information about the π-electron system of the pyridine ring and the influence of its substituents.

The UV-Vis spectrum of 5-Amino-6-chloropyridin-2-ol is expected to exhibit absorption bands corresponding to specific electronic transitions. These transitions, primarily π → π* and n → π*, are characteristic of heteroaromatic systems containing lone pairs of electrons. acs.orgacs.org

π → π Transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically observed as strong absorption bands in the UV region, arising from the aromatic pyridine core.

n → π Transitions:* These lower-energy transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These bands are generally weaker in intensity compared to π → π* transitions.

The precise wavelengths (λmax) of these absorptions are influenced by the electronic effects of the amino (-NH2), chloro (-Cl), and hydroxyl (-OH) groups on the pyridine ring. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to theoretically predict and help assign these electronic transitions. acs.orgresearchgate.net

Table 1: Expected Electronic Transitions for 5-Amino-6-chloropyridin-2-ol

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π* | Pyridine Ring (Aromatic System) | ~200-280 nm | High |

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when measured in different solvents. This phenomenon provides insight into the solute-solvent interactions and the change in the molecule's dipole moment upon electronic excitation. science.gov

For 5-Amino-6-chloropyridin-2-ol, studying its UV-Vis spectrum in a range of solvents with varying polarities would reveal the nature of its electronic transitions.

Hypsochromic Shift (Blue Shift): An absorption band shifts to a shorter wavelength (higher energy). This is often observed for n → π* transitions when the solvent polarity increases, as polar solvents can stabilize the non-bonding ground state through hydrogen bonding.

Bathochromic Shift (Red Shift): An absorption band shifts to a longer wavelength (lower energy). This typically occurs for π → π* transitions in polar solvents, which tend to stabilize the more polar excited state more than the ground state. science.gov

Investigating these shifts helps to confirm the assignment of absorption bands and provides information on the compound's behavior in different chemical environments. researchgate.netresearchgate.net

Table 2: Predicted Solvatochromic Effects on 5-Amino-6-chloropyridin-2-ol

| Solvent Type | Polarity | Expected Effect on n → π* Transition | Expected Effect on π → π* Transition |

|---|---|---|---|

| Non-polar (e.g., Hexane) | Low | Reference Wavelength | Reference Wavelength |

| Polar Aprotic (e.g., DMSO) | High | Minor Hypsochromic Shift | Bathochromic Shift |

Characterization of Electronic Transitions

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula. For 5-Amino-6-chloropyridin-2-ol, with the molecular formula C₅H₅ClN₂O, HRMS can distinguish it from other compounds with the same nominal mass but different atomic compositions. rsc.org The technique is crucial for confirming the identity of a newly synthesized compound or a metabolite. wayne.edu

Table 3: Theoretical Isotopic Masses for the Molecular Ion [C₅H₅ClN₂O]⁺

| Isotope Composition | Description | Theoretical m/z |

|---|---|---|

| ¹²C₅¹H₅³⁵Cl¹⁴N₂¹⁶O | Most abundant isotopes (M) | 144.0145 |

The characteristic ~3:1 isotopic pattern for the [M]⁺ and [M+2]⁺ peaks is a definitive indicator of the presence of a single chlorine atom.

In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a molecular fingerprint that helps to confirm the compound's structure. tutorchase.com For 5-Amino-6-chloropyridin-2-ol, key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals from the parent ion. Analysis of related chloropyridine and aminopyridine structures suggests potential fragmentation steps. wayne.eduscirp.org

A plausible fragmentation pattern could include:

Initial ionization to form the molecular ion [M]⁺• at m/z 144/146.

Loss of a chlorine radical (•Cl) to yield a fragment at m/z 109.

Loss of carbon monoxide (CO) from the pyridinol ring, a common fragmentation for phenols and hydroxypyridines, leading to a fragment at m/z 116/118.

Subsequent loss of hydrogen cyanide (HCN) from the ring structure.

Table 4: Plausible Mass Spectrometry Fragments for 5-Amino-6-chloropyridin-2-ol

| m/z (for ³⁵Cl) | Proposed Lost Neutral/Radical | Proposed Fragment Structure/Formula |

|---|---|---|

| 144 | - | [C₅H₅ClN₂O]⁺• (Molecular Ion) |

| 116 | CO | [C₄H₅ClN₂]⁺• |

| 109 | •Cl | [C₅H₅N₂O]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

X-ray Crystallography

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. Although a specific crystal structure for 5-Amino-6-chloropyridin-2-ol is not prominently available in the literature, its expected structural features can be inferred from analyses of closely related compounds like 6-chloropyridin-2-ol (B99635) and other aminopyridines. jst.go.jpresearchgate.net

A crystallographic study would confirm:

Tautomeric Form: It would definitively show whether the compound exists in the pyridin-2-ol form or the pyridin-2(1H)-one tautomer in the crystal lattice.

Molecular Geometry: It would provide precise bond lengths, bond angles, and torsion angles.

Intermolecular Interactions: Crucially, it would reveal the network of hydrogen bonds. The amino (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors, while the pyridyl nitrogen and oxygen atoms are acceptors. This would likely result in a stable, hydrogen-bonded supramolecular architecture, such as dimers or extended sheets.

Table 5: Expected Crystallographic Data and Structural Features

| Parameter | Expected Finding | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pbca | Defines the symmetry operations within the unit cell. |

| Hydrogen Bonding | O-H···N, N-H···O, N-H···N | Governs the crystal packing and stabilizes the solid-state structure. |

| Bond Lengths | C-Cl, C-N, C-O | Confirms connectivity and provides insight into bond order and electronic distribution. |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 5-Amino-6-chloropyridin-2-ol |

| 3-amino-2,5-dichloropyridine |

| 2-thiocytosine |

| Gimeracil |

| 6-Chloropyridin-2-ol |

| Hexane |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Ethanol |

| Carbon monoxide |

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Detailed crystallographic data, including unit cell parameters (a, b, c, α, β, γ), space group, and specific intramolecular bond lengths and angles for 5-Amino-6-chloropyridin-2-ol, are not available in the reviewed scientific literature. The generation of a crystallographic data table requires a published single-crystal X-ray diffraction study, which could not be located.

Analysis of Supramolecular Assemblies and Crystal Packing (e.g., hydrogen bonding networks, halogen bonding)

An analysis of the crystal packing and supramolecular interactions, such as hydrogen bonding networks and potential halogen bonds, is dependent on the primary crystallographic data. acs.orgacs.org Without the determined crystal structure of 5-Amino-6-chloropyridin-2-ol, a discussion of its specific intermolecular forces, including the identification of hydrogen bond donors and acceptors or the geometry of any halogen bonds, would be purely speculative. scispace.comresearchgate.net A data table detailing these interactions cannot be generated.

Computational and Theoretical Investigations of 5 Amino 6 Chloropyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 5-Amino-6-chloropyridin-2-ol. These methods allow for the detailed analysis of the molecule's geometry, electronic structure, and charge distribution.

Geometry Optimization and Conformational Analysis

The initial step in the computational study of 5-Amino-6-chloropyridin-2-ol involves the optimization of its molecular geometry. This process seeks to find the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. Computational methods such as DFT, often employing the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), are utilized for this purpose. mdpi.comnih.gov The optimization of the molecular structure is crucial as it provides the foundation for all subsequent property calculations.

For related pyridine (B92270) derivatives, it has been shown that the planarity of the pyridine ring is a key feature, with substituents causing minor deviations. In a study of a derivative containing a 6-chloropyridin-2-ol (B99635) moiety, the planarity of this group was confirmed with a low root-mean-square deviation. mdpi.com The presence of intramolecular hydrogen bonds, for instance between the hydroxyl group and the nitrogen of the pyridine ring, or between the amino group and adjacent atoms, can significantly influence the conformational stability. mdpi.comacs.org

Conformational analysis involves exploring different spatial arrangements of the molecule's functional groups to identify the most stable conformer. For the amino group, different orientations relative to the pyridine ring can be investigated. The relative energies of these conformers are calculated to determine the global minimum energy structure.

Table 1: Representative Calculated Geometric Parameters for a Pyridine Ring System (Note: The following data is illustrative and based on typical values for substituted pyridine rings as found in computational studies of similar molecules. Specific values for 5-Amino-6-chloropyridin-2-ol would require a dedicated computational study.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.38 - 1.40 | C-C-C (ring) |

| C-N (ring) | 1.33 - 1.37 | C-N-C (ring) |

| C-Cl | ~1.74 | C-C-Cl |

| C-O | ~1.36 | C-C-O |

| C-NH2 | ~1.38 | C-C-N (amino) |

Analysis of Electronic Structure (e.g., Frontier Molecular Orbitals (FMO), orbital energies)

The electronic structure of 5-Amino-6-chloropyridin-2-ol is primarily described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.com A smaller energy gap generally implies higher reactivity and easier electronic transitions.

In substituted pyridines, the distribution of HOMO and LUMO is influenced by the nature and position of the substituents. For a molecule like 5-Amino-6-chloropyridin-2-ol, the HOMO is expected to be localized mainly on the electron-donating amino group and the pyridine ring, while the LUMO may be distributed over the pyridine ring and influenced by the electron-withdrawing chloro and hydroxyl groups. The analysis of FMOs is often performed using Time-Dependent DFT (TD-DFT) methods. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridine (Note: This data is representative of values found for similar molecules in the literature. mdpi.comresearchgate.net The exact values for 5-Amino-6-chloropyridin-2-ol would need to be specifically calculated.)

| Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It examines the delocalization of electron density between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions indicates the strength of hyperconjugative and intramolecular charge transfer effects. acs.org

For 5-Amino-6-chloropyridin-2-ol, significant interactions are expected between the lone pair orbitals of the nitrogen and oxygen atoms and the π* anti-bonding orbitals of the pyridine ring. These π → π* interactions contribute to the stabilization of the molecule. researchgate.net The presence of the amino and chloro substituents is also expected to induce hyperconjugative interactions with the sigma bonds of the pyridine ring. researchgate.net NBO analysis is a valuable tool for understanding the electronic delocalization that influences the molecule's stability and reactivity. acs.orgresearchgate.net

Table 3: Representative NBO Analysis Data for Donor-Acceptor Interactions in a Substituted Pyridine System (Note: The following table provides examples of interaction types and stabilization energies based on studies of similar molecules. acs.org Specific data for the title compound is not available.)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(N) on Amino | π(C-C) in ring | High |

| LP(O) on Hydroxyl | π(C-N) in ring | Moderate |

| π(C-C) in ring | π*(C-C) in ring | High |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. mdpi.comnih.gov The MEP surface is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). Green and yellow represent intermediate potential values.

In 5-Amino-6-chloropyridin-2-ol, the most negative potential (red) is expected to be located around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. The most positive potential (blue) is likely to be found around the hydrogen atoms of the amino and hydroxyl groups, indicating these as sites for nucleophilic attack. The MEP map provides a comprehensive view of the molecule's electronic landscape and its potential interaction with other species. mdpi.com

Theoretical Prediction of Spectroscopic Properties

Computational methods can also be used to simulate the spectroscopic properties of molecules, providing a valuable comparison with experimental data and aiding in the interpretation of spectra.

Simulated Infrared and Raman Spectra

Theoretical vibrational spectra (Infrared and Raman) for 5-Amino-6-chloropyridin-2-ol can be calculated using DFT methods. researchgate.net The first step is the geometry optimization, followed by the calculation of harmonic vibrational frequencies at the optimized geometry. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method.

The simulated spectra can be used to assign the vibrational modes observed in experimental FT-IR and FT-Raman spectra. For example, the characteristic stretching vibrations of the N-H bonds in the amino group, the O-H bond in the hydroxyl group, and the C-Cl bond can be identified. The vibrational modes of the pyridine ring, such as ring stretching and breathing modes, can also be assigned based on the theoretical calculations. researchgate.net This detailed assignment of vibrational modes provides a thorough understanding of the molecule's vibrational properties.

Table 4: Illustrative Calculated Vibrational Frequencies for Key Functional Groups (Note: The frequency ranges are based on typical calculated values for similar substituted pyridines. researchgate.netwindows.net Specific assignments for 5-Amino-6-chloropyridin-2-ol would require a dedicated study.)

| Functional Group | Vibrational Mode | Calculated Frequency Range (cm⁻¹) |

| Amino (-NH2) | N-H Symmetric Stretch | 3400 - 3500 |

| N-H Asymmetric Stretch | 3500 - 3600 | |

| NH2 Scissoring | 1600 - 1650 | |

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3650 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

| Pyridine Ring | Ring Stretching | 1400 - 1600 |

| Ring Breathing | ~1000 |

Predicted Nuclear Magnetic Resonance Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations, particularly the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework, have become standard practice for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations help in the assignment of experimental spectra and can resolve ambiguities in complex structures.

For 5-Amino-6-chloropyridin-2-ol, the chemical shifts are influenced by the electronic effects of its substituents: the electron-donating amino (-NH₂) and hydroxyl (-OH) groups, and the electron-withdrawing chloro (-Cl) group. Calculations are typically performed by optimizing the molecular geometry and then computing the magnetic shielding tensors, which are then converted to chemical shifts relative to a standard like tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Amino-6-chloropyridin-2-ol (Illustrative) This table presents illustrative data based on typical values for substituted pyridines, as specific computational results for the target compound are not available in the cited literature.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 (-OH) | - | ~158-162 |

| C3 | ~6.8-7.2 | ~110-115 |

| C4 | ~7.4-7.8 | ~138-142 |

| C5 (-NH₂) | - | ~135-140 |

| C6 (-Cl) | - | ~145-150 |

| H (on C3) | ~6.8-7.2 | - |

| H (on C4) | ~7.4-7.8 | - |

| H (on -NH₂) | ~4.5-5.5 (broad) | - |

| H (on -OH) | ~9.0-11.0 (broad) | - |

Computed Ultraviolet-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. acs.orgacs.org It calculates the energies of vertical electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. The calculations also provide the oscillator strength for each transition, indicating its intensity.

For 5-Amino-6-chloropyridin-2-ol, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyridine ring and its substituents. The amino and hydroxyl groups typically cause a bathochromic (red) shift in the absorption bands, while the chlorine atom has a more modest effect. TD-DFT calculations, often performed with functionals like B3LYP or CAM-B3LYP, can accurately model these effects. tandfonline.comresearchgate.net Studies on similar compounds, such as 2-amino-5-chloropyridine (B124133), confirm that DFT methods can reproduce experimental spectra with good agreement. researchgate.net

Table 2: Predicted UV-Visible Absorption Data for 5-Amino-6-chloropyridin-2-ol (Illustrative) This table presents illustrative data based on typical values for substituted pyridines, as specific computational results for the target compound are not available in the cited literature.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Transition Type | Contributing Orbitals |

| ~310-330 | ~0.3-0.5 | π → π | HOMO → LUMO |

| ~270-290 | ~0.1-0.2 | n → π | HOMO-1 → LUMO |

| ~220-240 | ~0.4-0.6 | π → π* | HOMO → LUMO+1 |

Computational Modeling of Reactivity and Reaction Pathways

Computational modeling is a cornerstone of modern mechanistic chemistry, enabling the exploration of reaction pathways and the prediction of chemical reactivity. DFT calculations are used to map out the potential energy surface of a reaction, identifying key structures such as reactants, products, intermediates, and, most importantly, transition states. rsc.orgacs.org

A transition state (TS) represents the highest energy point along a reaction coordinate, acting as the critical barrier that must be overcome for a reaction to proceed. Locating and characterizing the TS is a primary goal of computational reactivity studies. This is achieved by searching for a first-order saddle point on the potential energy surface—a structure with exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.

For 5-Amino-6-chloropyridin-2-ol, computational methods could be used to characterize transition states for various reactions, such as electrophilic aromatic substitution or nucleophilic substitution of the chlorine atom. For instance, in modeling a nucleophilic aromatic substitution (SNAr) reaction, DFT would be used to calculate the geometry and energy of the Meisenheimer complex intermediate and the associated transition states for its formation and collapse. rsc.org Studies on related chloropyridines have successfully used DFT to model the transition states of oxidative addition reactions to palladium complexes, providing insight into site selectivity. chemrxiv.org

Once the energies of the reactants, intermediates, transition states, and products are calculated, they can be assembled into a reaction energy profile. This profile provides a quantitative picture of the reaction's thermodynamics (relative energies of reactants and products) and kinetics (the height of the activation energy barriers).

By constructing such a profile for a reaction involving 5-Amino-6-chloropyridin-2-ol, one could predict the feasibility of the reaction, identify the rate-determining step, and understand the influence of the substituents on the reaction rate. For example, a computational study on the aminolysis of related nitropyrimidines used IRC (Intrinsic Reaction Coordinate) profiles to connect transition states with their corresponding minima, confirming the proposed stepwise or concerted mechanisms. rsc.org

Transition State Characterization

Molecular Dynamics Simulations for Conformational Studies

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. windows.net MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent) at a given temperature. uni-duesseldorf.de

For a molecule like 5-Amino-6-chloropyridin-2-ol, MD simulations could be employed to study the rotation around the C-N and C-O bonds, the puckering of the ring (if any), and the intramolecular hydrogen bonding possibilities. By analyzing the simulation trajectory, one can identify the most stable and frequently accessed conformations, which is crucial for understanding its interactions with other molecules, such as biological receptors or crystal lattice neighbors. nih.gov These simulations provide insights into the conformational landscape that are not accessible from static, zero-kelvin DFT calculations alone.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large differences in electron distribution between their ground and excited states can exhibit significant non-linear optical (NLO) properties. These materials are of great interest for applications in photonics and optoelectronics. journaleras.com Computational chemistry, specifically DFT, is a vital tool for predicting the NLO response of molecules by calculating the electric dipole moment (μ), polarizability (α), and, most importantly, the first-order hyperpolarizability (β). journaleras.comresearchgate.net

A large hyperpolarizability value (β) is indicative of a strong NLO response. For a molecule to possess a non-zero β, it must have a non-centrosymmetric structure and typically features strong electron donor and acceptor groups connected by a π-conjugated system. 5-Amino-6-chloropyridin-2-ol possesses donor (-NH₂, -OH) and acceptor-like (-Cl, pyridine nitrogen) features, making it a candidate for NLO activity.

DFT calculations using functionals like B3LYP or CAM-B3LYP can provide reliable predictions of these properties. researchgate.netacs.org The calculated values are often compared to a standard NLO material like urea (B33335) to gauge their potential. journaleras.com

Table 3: Predicted Non-Linear Optical (NLO) Properties for 5-Amino-6-chloropyridin-2-ol (Illustrative) This table presents illustrative data based on typical values for substituted pyridines, as specific computational results for the target compound are not available in the cited literature.

| Property | Symbol | Predicted Value (Illustrative) | Units |

| Dipole Moment | μ | ~3.0 - 4.5 | Debye |

| Mean Polarizability | α | ~90 - 110 | 10⁻²⁴ esu |

| First Hyperpolarizability | β | ~5 - 15 | 10⁻³⁰ esu |

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule in its crystalline environment, providing a detailed picture of how molecules pack together and the nature of the forces that hold them in place. The analysis generates a three-dimensional surface around a molecule, color-coded to highlight different types of intermolecular contacts and their relative strengths.

The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. Several key graphical representations are derived from this analysis, including the dnorm surface, the two-dimensional fingerprint plot, the shape index, and the curvedness.

The dnorm surface is particularly useful for identifying significant intermolecular contacts. It is a normalized contact distance that combines di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The resulting surface is colored to indicate the nature of the contacts:

Red regions on the dnorm surface indicate contacts that are shorter than the sum of the van der Waals radii, representing strong interactions such as hydrogen bonds.

White regions represent contacts that are approximately equal to the van der Waals radii.

Blue regions signify contacts that are longer than the van der Waals radii, indicating weaker interactions.

In studies of related substituted pyridine compounds, Hirshfeld surface analysis has revealed the dominant role of hydrogen bonding and other specific interactions in stabilizing the crystal structure. For instance, in a cocrystal of 2-amino-5-chloropyridine, extensive N-H···O hydrogen bonds were identified as primary contributors to the supramolecular assembly. researchgate.net Similarly, for other heterocyclic systems, H···H, H···C/C···H, and halogen···H interactions are often found to contribute significantly to the crystal packing. researchgate.netnih.gov

For 5-Amino-6-chloropyridin-2-ol, the analysis would likely highlight the following key interactions:

N-H···O Hydrogen Bonds: Strong hydrogen bonds are expected to form between the amino group (-NH2) as a donor and the hydroxyl/keto group (-OH/C=O) as an acceptor on neighboring molecules. These would appear as distinct, sharp spikes in the fingerprint plot and prominent red areas on the dnorm surface.

O-H···N Hydrogen Bonds: The hydroxyl group can also act as a hydrogen bond donor to the nitrogen atom of the pyridine ring on an adjacent molecule.

H···H Contacts: Due to the abundance of hydrogen atoms, H···H contacts typically cover a large portion of the Hirshfeld surface, representing a significant contribution from van der Waals forces. Current time information in Cambridgeshire, GB.

C-H···Cl and N-H···Cl Interactions: The chlorine atom can act as a weak hydrogen bond acceptor, leading to C-H···Cl or N-H···Cl contacts that contribute to the stability of the crystal packing. These halogen bonds are important in directing the three-dimensional architecture.

π···π Stacking: The aromatic pyridine ring could participate in π···π stacking interactions. These are visualized on the Hirshfeld surface using the shape index, which displays characteristic adjacent red and blue triangles for π-stacking. researchgate.net

A hypothetical breakdown of the intermolecular contacts for 5-Amino-6-chloropyridin-2-ol, based on analyses of similar structures, is presented in the table below. The precise percentages would require experimental crystallographic data and subsequent calculation.

| Intermolecular Contact Type | Expected Contribution to Hirshfeld Surface | Description |

| H···H | High | Represents van der Waals forces and is typically the largest contributor to the surface area. |

| O···H / H···O | Significant | Corresponds to strong N-H···O and O-H···N hydrogen bonds, crucial for forming primary structural motifs. researchgate.net |

| Cl···H / H···Cl | Moderate | Indicates the presence of halogen bonding, which helps in stabilizing the crystal lattice. |

| C···H / H···C | Moderate | Relates to weaker C-H···π and other van der Waals interactions. Current time information in Cambridgeshire, GB. |

| C···C | Low to Moderate | Suggests the presence of π···π stacking interactions between pyridine rings. |

| N···H / H···N | Low to Moderate | Can represent N-H···N hydrogen bonds or other weaker contacts involving nitrogen. |

The quantitative data derived from the fingerprint plots allows for a detailed comparison of the packing environments in different polymorphs or related crystal structures, providing insights into how subtle changes in molecular structure can influence solid-state packing and, consequently, the material's physical properties.

Advanced Applications and Materials Science Aspects of 5 Amino 6 Chloropyridin 2 Ol and Its Derivatives

Role as Versatile Synthetic Building Blocks for Complex Organic Molecules

The strategic placement of electron-donating (amino, hydroxyl) and electron-withdrawing (chloro, ring nitrogen) groups makes 5-Amino-6-chloropyridin-2-ol and its isomers highly versatile building blocks in organic synthesis. nih.gov These functional groups serve as reactive handles that can be selectively modified through various organic reactions. The amino group is nucleophilic, the chloro atom can be displaced via nucleophilic aromatic substitution or engage in cross-coupling reactions, and the pyridin-2-ol system exists in tautomeric equilibrium with its corresponding pyridone form, offering further synthetic possibilities. This multifunctionality allows chemists to use it as a foundational element for constructing intricate molecular architectures. guidechem.comcymitquimica.com Pyridine (B92270) derivatives are in high demand as synthons for a variety of products, and their unique structure allows them to be key intermediates in the creation of more complex compounds. nih.gov

Synthesis of Novel Heterocyclic Scaffolds (e.g., fused pyridine systems)

A key application of highly functionalized pyridines is in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. The functional groups of 5-Amino-6-chloropyridin-2-ol are ideally positioned to undergo intramolecular or intermolecular cyclization reactions to form bicyclic and polycyclic scaffolds.

For instance, the amino and hydroxyl groups can participate in condensation reactions with appropriate bifunctional reagents to construct fused rings. Drawing parallels from related structures, chloroacetamide derivatives have been used as versatile precursors for synthesizing various heterocyclic systems. researchgate.net In one study, a substituted chloroacetamide was reacted with 2-mercapto-4,6-dimethylnicotinonitrile, and the resulting sulfide (B99878) product was cyclized into a thieno[2,3-b]pyridine (B153569) compound using a base. researchgate.net Similarly, the amino group of 5-Amino-6-chloropyridin-2-ol could react with a suitable partner, followed by cyclization involving one of the other ring positions to generate fused systems like pyrrolo[2,3-b]pyridines or imidazo[1,2-a]pyridines. nih.gov The synthesis of various fused pyrimidine (B1678525) analogues has been achieved through methods like N-vinyl tertiary enamide formation, demonstrating the broad scope of creating complex heterocyclic structures from simpler building blocks. rsc.org

| Reaction Type | Precursor Type | Resulting Fused System | Significance |

| Intramolecular Cyclization | Substituted Pyridine with reactive side chain | Thieno[2,3-b]pyridine researchgate.net | Core structure in various bioactive molecules. |

| Condensation/Cyclization | Aminopyridine derivative | Imidazo[1,2-a]pyridine nih.gov | Scaffold for antiviral and immunosuppressive agents. nih.gov |

| Annulation | N-vinyl amide | Fused Pyrimidine rsc.org | Access to complex, polysubstituted heterocyclic systems. rsc.org |

| Cyclocondensation | 5-aminopyrazole derivative | Pyrazolo[3,4-d]pyrimidine rsc.org | Important scaffolds in medicinal chemistry. rsc.org |

Precursors in the Development of Advanced Organic Syntheses

Beyond fused systems, 5-Amino-6-chloropyridin-2-ol serves as a valuable precursor for a range of substituted pyridines through the selective manipulation of its functional groups. Nitropyridine compounds, for example, are important intermediates for preparing substituted pyridines used in the synthesis of pharmacologically active compounds. google.com The amino group on 5-Amino-6-chloropyridin-2-ol could potentially be converted to a nitro group or other functionalities to access different synthetic pathways.

The chlorine atom is particularly important for derivatization. It can be targeted in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. This is a standard method for elaborating heterocyclic cores. For instance, the synthesis of polysubstituted pyrimidines has been reported from 2-amino-4,6-dichloropyrimidines via the Suzuki cross-coupling reaction. rsc.org Similarly, the chloro group at the 6-position of 5-Amino-6-chloropyridin-2-ol provides a site for such couplings, enabling the synthesis of a library of derivatives with diverse substituents. Whole-cell biocatalysis also presents an advanced method for the regioselective oxyfunctionalization of pyridine derivatives, which can be an efficient alternative to traditional chemical synthesis for producing aminopyridinols. nih.gov

Applications in Materials Chemistry

The unique electronic and structural features of substituted pyridines make them attractive candidates for incorporation into advanced materials, including polymers and organic electronics.

Development of Functional Polymers and Polymeric Materials

Functional polymers are materials designed with specific properties and capabilities, often derived from the monomers used in their synthesis. vscht.cz Pyridine-containing polymers are of interest for their coordination ability, electronic properties, and thermal stability. nih.gov The functional groups on 5-Amino-6-chloropyridin-2-ol offer multiple points for polymerization.

The amino and hydroxyl groups can act as nucleophiles in step-growth polymerization reactions with electrophilic co-monomers (e.g., diacyl chlorides or diisocyanates) to form polyamides, polyesters, or polyurethanes. The resulting polymers would feature the pyridine moiety as an integral part of the polymer backbone, potentially imparting properties such as metal-ion chelation or altered solubility. Furthermore, the chloro-substituent could be modified either before or after polymerization to tune the material's properties. For example, star polymers have been synthesized using 3-chloropyridine, where the pyridine unit was incorporated into a complex macromolecular structure that could support a palladium catalyst for cross-coupling reactions. mdpi.com

Synthesis of Organic Electronic Materials

Organic electronic materials are utilized in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The performance of these materials is highly dependent on their molecular structure, which governs their electronic properties, molecular packing, and stability. Pyridine and pyrimidine rings are common components in these materials due to their electron-deficient nature, which facilitates electron transport.

Molecules with a "push-pull" architecture, containing both electron-donating and electron-withdrawing groups, often exhibit interesting electronic and optical properties. 5-Amino-6-chloropyridin-2-ol has electron-donating amino and hydroxyl groups and an electron-withdrawing chloro group and pyridine ring. This intrinsic push-pull character makes it a promising building block for organic electronic materials. Derivatives of this scaffold could be incorporated into larger conjugated systems, such as star-shaped molecules or conjugated polymers, which have shown utility in electronic applications. rsc.org For example, direct arylation polymerization is a modern technique for synthesizing conjugated polymers with improved atom economy, and functionalized chloro-pyridines can be suitable monomers for such reactions. beilstein-journals.org

Luminescent Materials (focus on physicochemical properties)

Luminescent materials, or fluorophores, are compounds that emit light after absorbing it. They are critical in applications like bioimaging, sensors, and OLEDs. The fluorescence properties of a molecule are dictated by its electronic structure. Push-pull fluorophores often exhibit strong intramolecular charge transfer (ICT) upon excitation, leading to large Stokes shifts and high sensitivity to the local environment (solvatochromism).

Derivatives of 5-Amino-6-chloropyridin-2-ol are promising candidates for new luminescent materials. Research on structurally related 4-aminopyridine-3,5-dicarbonitriles has shown that these compounds can exhibit high fluorescence quantum yields (up to 0.92) and strong solvatochromic behavior. researchgate.net The presence of electron-donating amino groups and electron-withdrawing aryl and cyano groups creates the necessary push-pull system. By analogy, modifying 5-Amino-6-chloropyridin-2-ol to enhance its push-pull character—for instance, by replacing the chlorine with a stronger electron-accepting group via cross-coupling—could yield novel dyes with tunable optical properties.

| Property | Observation in Related Pyridine Systems | Potential Implication for 5-Amino-6-chloropyridin-2-ol Derivatives |

| Fluorescence Quantum Yield | Up to 0.92 reported for 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles. researchgate.net | High emission efficiency may be achievable. |

| Stokes Shift | Large Stokes shifts observed in push-pull pyridine dicarbonitriles. researchgate.net | Reduced self-quenching in concentrated solutions or solid state, beneficial for OLEDs. |

| Solvatochromism | Strong solvatochromic behavior demonstrated in aminopyridine derivatives. researchgate.net | Potential for use as polarity-sensitive fluorescent probes. |

| Emission Wavelength | Tunable based on substituents; methoxy (B1213986) groups on aryl moiety led to intense emission in nonpolar solvents. researchgate.net | The emission color could be tuned across the visible spectrum through synthetic modification. |

Ligand Design and Application in Catalysis

The structural features of 5-Amino-6-chloropyridin-2-ol make it a promising candidate for the design of novel ligands for organometallic catalysis. The pyridinone ring, with its nitrogen and oxygen atoms, can act as a bidentate chelating agent, while the amino group provides an additional coordination site or a point for further functionalization.

The development of organometallic catalysts often relies on ligands that can stabilize the metal center and influence its reactivity. The pyridin-2-ol moiety is a well-established ligand component. For instance, 6-chloro-2-hydroxypyridine has been utilized in the synthesis of dinuclear osmium complexes chemicalbook.com. Similarly, 6-mercaptopyridin-2-ol, synthesized from 6-chloro-pyridin-2-ol, has been used to create tetranuclear rhodium and iridium complexes where the ligand coordinates in a tridentate S,N,O-fashion csic.es. This suggests that 5-Amino-6-chloropyridin-2-ol could form stable complexes with a variety of transition metals, such as palladium, rhodium, and iridium, which are central to many catalytic processes chemicalbook.comrsc.org.

The amino group at the 5-position can further enhance the ligand's utility. It can act as a coordinating group itself, leading to tridentate N,N,O-ligands, or it can be functionalized to introduce other donor groups, creating a more complex and potentially more effective ligand environment. For example, aminopyridine-functionalized cellulose (B213188) has been used as a support for palladium nanoparticles, creating an efficient and recyclable catalyst for Suzuki cross-coupling reactions ethz.ch. This indicates that 5-Amino-6-chloropyridin-2-ol could be tethered to solid supports to develop heterogeneous catalysts, which are highly valued in industrial applications for their ease of separation and reuse.

Palladium complexes bearing N-heterocyclic carbene (NHC) and pyridine ligands have shown good catalytic activity in Buchwald-Hartwig amination reactions rsc.org. It is conceivable that 5-Amino-6-chloropyridin-2-ol could be incorporated into such mixed-ligand systems, where the pyridinone moiety would contribute to the electronic and steric environment of the palladium center, potentially enhancing catalytic performance in various cross-coupling reactions nih.govtrdizin.gov.tr. The presence of both an amino group and a chloro substituent on the pyridine ring allows for fine-tuning of the ligand's electronic properties, which is a key aspect of rational catalyst design nih.gov.

Table 1: Examples of Organometallic Complexes with Related Pyridine Ligands

| Metal Center | Ligand Precursor | Complex Type | Potential Application | Reference(s) |

| Osmium | 6-chloro-2-hydroxypyridine | Dinuclear complex | Model for catalytic studies | chemicalbook.com |

| Rhodium, Iridium | 6-mercapto-pyridin-2-ol | Tetranuclear complex | Catalysis, Materials Science | csic.es |

| Palladium | 2-aminopyridine-functionalized cellulose | Heterogeneous catalyst | Suzuki cross-coupling | ethz.ch |

| Palladium | N-heterocyclic carbene and pyridine | Homogeneous catalyst | Buchwald-Hartwig amination | rsc.org |

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. Asymmetric catalysis, which utilizes chiral catalysts to produce a preponderance of one enantiomer, is the most efficient method to achieve this. The amino group of 5-Amino-6-chloropyridin-2-ol serves as a convenient handle for the introduction of chirality.

Chiral aminopyridine derivatives have been successfully employed as ligands in a variety of asymmetric transformations mdpi.comresearchgate.net. For instance, a C(1)-symmetric chiral aminopyridine ligand, when complexed with copper(II), has been shown to catalyze the asymmetric Henry reaction with high yields and excellent enantioselectivities (up to 98% ee) nih.gov. Similarly, chiral P,N,N-ligands incorporating an aminopyridine moiety have been used in highly efficient ruthenium- and iridium-catalyzed asymmetric hydrogenations nih.gov.